molecular formula C7H4ClFO B1612492 4-fluorobenzoyl chloride CAS No. 91742-47-1

4-fluorobenzoyl chloride

Cat. No. B1612492
CAS RN: 91742-47-1
M. Wt: 159.55 g/mol
InChI Key: CZKLEJHVLCMVQR-CDYZYAPPSA-N
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Description

4-fluorobenzoyl chloride, also known as p-fluorobenzoyl chloride, is an organic compound with the chemical formula C7H4ClFO. It is a colorless liquid that is widely used in chemical research and industry. In

Scientific Research Applications

4-fluorobenzoyl chloride is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of fluorescent dyes and polymers. 4-fluorobenzoyl chloride is a versatile reagent that can be used in a wide range of chemical reactions.

Mechanism Of Action

The mechanism of action of 4-fluorobenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles such as amines, alcohols, and thiols. The resulting acylated products can then be used as building blocks for the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-fluorobenzoyl chloride. However, it is known to be a highly reactive compound that can cause severe irritation to the skin, eyes, and respiratory system. It should be handled with care in a well-ventilated area.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-fluorobenzoyl chloride is its versatility in chemical reactions. It can be used as a building block for the synthesis of various organic compounds. However, one of the limitations is its high reactivity, which requires careful handling and storage.

Future Directions

There are several future directions for the research and development of 4-fluorobenzoyl chloride. One direction is the synthesis of new organic compounds using 4-fluorobenzoyl chloride as a building block. Another direction is the investigation of the mechanism of action of 4-fluorobenzoyl chloride and its potential applications in various fields such as medicine, agriculture, and materials science. Additionally, the development of new methods for the synthesis of 4-fluorobenzoyl chloride could lead to more efficient and cost-effective production of this important reagent.
Conclusion:
In conclusion, 4-fluorobenzoyl chloride is a versatile reagent that is widely used in chemical research and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this important reagent could lead to new discoveries and advancements in various fields of science and technology.

properties

IUPAC Name

4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKLEJHVLCMVQR-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583498
Record name 4-Fluoro(carbonyl-~13~C)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzoyl-carbonyl-13C chloride

CAS RN

91742-47-1
Record name 4-Fluoro(carbonyl-~13~C)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzoyl-carbonyl-13C chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorobenzoic acid (5.0 g. 35.7 mmol) in dichloroethane (50 mL) was added oxalyl chloride (5.6 g, 44.6 mmol) drop wise. The reaction was stirred for 16 h. The excess oxalyl chloride and solvent were removed under reduced pressure. The residue was chased with benzene to give the desired product (5.4 g, 96%).
Quantity
5 g
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5.6 g
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50 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

This object is achieved by a process for the preparation of 3-chloro-4-fluorobenzoyl chloride. It comprises reacting 4-fluorobenzaldehyde with a chlorinating agent in the presence of a free-radical initiator in the presence or absence of a solvent at from −20 to 200° C. to give 4-fluorobenzoyl chloride, and reacting the 4-fluorobenzoyl chloride with a chlorinating agent in the presence of a chlorination catalyst in the presence or absence of a solvent at from −20 to 200° C. to give 3-chloro-4-fluorobenzoyl chloride.
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Synthesis routes and methods III

Procedure details

10 g of azobis(isobutyronitrile) are added, with stirring, to 620 g of 4-fluorobenzaldehyde (5 mol tel quel, purity >99 GC[a/a]) under protective gas in a 1 l four-necked flask. The mixture is then heated to an internal temperature of 60° C. and, over the course of 7.5 hours, a total of 354 g of chlorine are introduced. The chlorine is added in an amount of 15 liters per hour. Unreacted chlorine is then blown out with nitrogen, and the reaction mixture is cooled to room temperature. The progress of the reaction is monitored using gas-chromatographic analysis (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
620 g
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reactant
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354 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluorobenzoyl chloride
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4-fluorobenzoyl chloride
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4-fluorobenzoyl chloride
Reactant of Route 4
4-fluorobenzoyl chloride
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4-fluorobenzoyl chloride
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4-fluorobenzoyl chloride

Citations

For This Compound
1,130
Citations
TP Vasilyeva, VI Dyachenko… - Online journal “Fluorine … - notes.fluorine1.ru
… In [7], amide 1 was obtained by action of phenylethylamine on 4-fluorobenzoyl chloride, but synthesis procedure and spectra of 1 are not shown. Phenylethylamide 1 is the starting …
Number of citations: 0 notes.fluorine1.ru
M Ohno, T Takata, T Endo - Journal of Polymer Science Part A …, 1995 - Wiley Online Library
… Friedel-Crafts acylation of 2,6-dimethylnaphthalene with 4-fluorobenzoyl chloride in nitrobenzene selectivity afforded 1 in 82% yield. X-ray single crystal structural analysis of 1 …
Number of citations: 50 onlinelibrary.wiley.com
PH Tran, HQ Phung, PE Hansen, HN Tran… - Synthetic …, 2016 - Taylor & Francis
… Three new compounds were prepared from dichloroanilines and 4-fluorobenzoyl chloride: 4-amino-2,5-dichloro-4′-fluorobenzophenone, 4-amino-2,6-dichloro-4′-…
Number of citations: 8 www.tandfonline.com
AG Dikundwar, TN Guru Row - Crystal Growth & Design, 2014 - ACS Publications
… (10) In this paper, we intend to provide experimental insights on liquid–solid transformations of 4-fluorobenzoyl chloride (4FBZ, Figure 1a) probed with in situ cryocrystallization …
Number of citations: 5 pubs.acs.org
M Lucas, JL Hedrick - Polymer Bulletin, 1992 - Springer
… Compounds 1 and 2 were prepared by the condensation of 4-fluorobenzoyl chloride with either 4-or 3-aminophenol, respectively. The polymerizations were carried out in an N-methyl-2-…
Number of citations: 10 link.springer.com
N Pimpha, S Tantayanon, F Harris - Macromolecular Symposia, 2004 - Wiley Online Library
… To synthesize 4-chloro-2,5-bis(4-fluorophenyl)oxazole, 4-fluorobenzoyl cyanide has firstly been obtained from nucleophilic substitution reaction between 4-fluorobenzoyl chloride and …
Number of citations: 3 onlinelibrary.wiley.com
F Wang, Z Wang, H Wang, G Zhou - Polymer International, 2015 - Wiley Online Library
… chose to add 1a or 1b into the mixture of solvent and 4-fluorobenzoyl chloride and the stoichiometric ratio of 1a or 1b to 4-fluorobenzoyl chloride was set to be 1:2.5. The structures and …
Number of citations: 9 onlinelibrary.wiley.com
H Santosa, TA Yuniarta, D Kesuma, GS Putra - Molbank, 2019 - mdpi.com
… by acylation using 4-fluorobenzoyl chloride at low temperature to yield the target compound. … The following step was acylation of 2 with 4-fluorobenzoyl chloride. This reaction generally …
Number of citations: 3 www.mdpi.com
C Fujimoto, E Sorte, N Bell, C Poirier, EJ Park… - Polymer, 2018 - Elsevier
… Triflic acid has been found to be an excellent catalyst for Friedel-Crafts benzoylation attachment of 4-(trifluoromethane)benzoyl chloride and 4-fluorobenzoyl chloride to DAPP with high …
Number of citations: 4 www.sciencedirect.com
YY Liu, WM Li, AR Hlil, YZ Meng… - Journal of Macromolecular …, 2010 - Taylor & Francis
… 4-Fluorobenzoyl chloride and iron (III) chloride were purchased from Sigma-Aldrich Chemicals and used without further purification. Anhydrous potassium carbonate (Baker) and …
Number of citations: 8 www.tandfonline.com

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